Mcpb methyl ester

Descripción

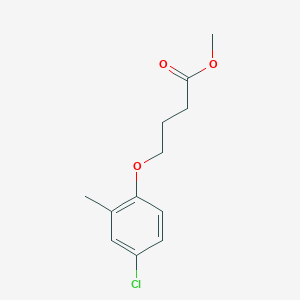

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-(4-chloro-2-methylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDQLSHRVKQKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205788 | |

| Record name | MCPB-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57153-18-1 | |

| Record name | MCPB-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCPB-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPB-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH6N0077W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mcpb methyl ester chemical properties and structure

An In-depth Technical Guide to MCPB-Methyl Ester: Chemical Properties, Structure, and Analysis

Introduction

MCPB-methyl ester, with the IUPAC name methyl 4-(4-chloro-2-methylphenoxy)butanoate, is the methyl ester derivative of the phenoxybutyric acid herbicide, MCPB.[1] As a member of the aryloxyalkanoic acid class of herbicides, it functions as a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds.[2][3] This compound and its parent acid, MCPB, are synthetic auxins, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species.[1][2][4] This guide provides a comprehensive technical overview of MCPB-methyl ester, detailing its chemical structure, physicochemical properties, synthesis, mechanism of action, and the analytical methodologies employed for its characterization and quantification.

Chemical Identity and Structure

The molecular identity of MCPB-methyl ester is defined by its specific arrangement of atoms and functional groups, which dictates its chemical behavior and herbicidal activity.

Key Identifiers:

-

CAS Number: 57153-18-1[5]

-

Molecular Formula: C₁₂H₁₅ClO₃[5]

-

Synonyms: Methyl 4-(4-chloro-2-methylphenoxy)butyrate[5]

The structure features a central phenoxy ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This aromatic core is connected via an ether linkage to a butyric acid backbone, which is esterified with a methyl group.

Caption: 2D structure of MCPB-methyl ester (C₁₂H₁₅ClO₃).

Physicochemical Properties

The physical and chemical properties of MCPB-methyl ester influence its formulation, application, environmental mobility, and persistence.

| Property | Value | Unit | Source |

| Molecular Weight | 242.70 | g/mol | [5][6] |

| Formula | C₁₂H₁₅ClO₃ | - | [5][6] |

| CAS Number | 57153-18-1 | - | [5][6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -207.54 | kJ/mol | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | Joback Calculated | - | [6] |

| Water Solubility (log10WS) | Joback Calculated | mol/l | [6] |

The parent compound, MCPB, has a water solubility of 48 mg/L at 25 °C.[4] Generally, esterification of a carboxylic acid, like MCPB, decreases its water solubility and increases its solubility in nonpolar organic solvents. This enhanced lipophilicity facilitates absorption through the waxy cuticles of plant leaves.

Synthesis and Manufacturing

The synthesis of MCPB-methyl ester is a two-step process that begins with the production of its parent acid, MCPB.

-

Synthesis of MCPB : The industrial production of MCPB starts with the chlorination of o-cresol (2-methylphenol) to yield 4-chloro-2-methylphenol. This intermediate is then reacted with a butanoic acid precursor, such as γ-butyrolactone or a 4-halobutanoate, via a base-catalyzed etherification reaction (Williamson ether synthesis) to form the phenoxybutanoic acid structure.[2]

-

Esterification : The resulting MCPB is then converted to its methyl ester. This is typically achieved through Fischer esterification, where MCPB is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Caption: General synthesis pathway for MCPB-methyl ester.

Mechanism of Action: A Pro-Herbicide

MCPB-methyl ester is a pro-herbicide. In its applied form, it has limited biological activity. Its herbicidal effect is realized after it is absorbed by the plant and metabolized into a more potent compound.

The primary mechanism involves:

-

Absorption : The ester form is readily absorbed by the leaves and roots of the plant.

-

Metabolic Activation : Inside susceptible plants, the ester linkage is first hydrolyzed to yield the parent acid, MCPB. Subsequently, MCPB undergoes β-oxidation , a metabolic process that removes two-carbon units from the fatty acid chain. This process converts MCPB into 2-methyl-4-chlorophenoxyacetic acid (MCPA), a highly active auxin-mimic herbicide.[4][7]

-

Auxin Mimicry : MCPA mimics the plant hormone auxin, leading to a disruption of normal hormonal balance. This results in uncontrolled and disorganized cell division and elongation, causing symptoms like leaf curling, stem twisting, and eventual plant death.[4][8]

Many grass species and some tolerant broadleaf plants lack the specific enzymes to efficiently carry out the β-oxidation of MCPB to MCPA, which is the basis for its selectivity.[7]

Caption: Metabolic activation and mechanism of action of MCPB-methyl ester.

Analytical Methodologies

The detection and quantification of MCPB-methyl ester in environmental and biological samples are critical for regulatory monitoring and research. The primary analytical technique is gas chromatography (GC).

Experimental Protocol: GC-FID/MS Analysis

This protocol outlines a general workflow for the analysis of MCPB-methyl ester in a water sample.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 mL water sample in a separatory funnel, add a suitable internal standard.

-

Acidify the sample to a pH of ~2 using sulfuric acid to ensure the parent acid (if present) is protonated.

-

Add 50 mL of a nonpolar organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh aliquots of the organic solvent.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

Derivatization (If analyzing for the parent acid MCPB)

-

While MCPB-methyl ester can be analyzed directly, analysis of the parent acid MCPB requires a derivatization step to increase its volatility for GC analysis. This typically involves converting the carboxylic acid to an ester (e.g., methyl ester) using reagents like diazomethane or BF₃-methanol. Since the target analyte is already the methyl ester, this step can be bypassed if hydrolysis is not a concern.

-

-

GC-MS/FID Analysis

-

Instrumentation : An Agilent 7890A GC system (or equivalent) equipped with a split/splitless inlet and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.[9]

-

Column : A capillary column such as an Agilent HP-5MS (30 m × 0.25 mm, 0.25 µm) is commonly used.[9]

-

Injection : Inject 1 µL of the final extract into the GC inlet, typically held at 250-300 °C in splitless mode.

-

Oven Program : A temperature program is used to separate the components. A typical program might be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Detection :

-

FID : Provides quantitative data based on the response of carbon-containing compounds.

-

MS : Provides mass-to-charge ratio data, allowing for positive identification of the compound based on its mass spectrum and fragmentation pattern.

-

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 3. MCPB - Wikipedia [en.wikipedia.org]

- 4. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Mcpb methyl ester (CAS 57153-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 9. perlan.com.pl [perlan.com.pl]

An In-depth Technical Guide to MCPB-Methyl Ester: Synthesis, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

MCPB-methyl ester (Methyl 4-(4-chloro-2-methylphenoxy)butyrate), identified by CAS number 57153-18-1 , is a significant chemical entity within the family of phenoxyalkanoic acid herbicides. Its molecular formula is C₁₂H₁₅ClO₃ . While not typically used directly in drug development, its role as a pro-herbicide and its metabolic activation pathway in target organisms offer valuable insights into xenobiotic metabolism and pro-drug design. This guide provides a comprehensive technical overview of MCPB-methyl ester, focusing on its synthesis, mechanism of action, analytical determination, and toxicological profile, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MCPB-methyl ester is fundamental for its application in research and for developing analytical methodologies.

| Property | Value | Source(s) |

| CAS Number | 57153-18-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅ClO₃ | [1][2][3] |

| Molecular Weight | 242.70 g/mol | [1][2][3] |

| IUPAC Name | methyl 4-(4-chloro-2-methylphenoxy)butanoate | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Water Solubility | Estimated low | [4] |

| LogP (Octanol/Water Partition Coefficient) | Estimated high | [2] |

Synthesis of MCPB-Methyl Ester

The synthesis of MCPB-methyl ester is a two-step process that first involves the synthesis of its parent carboxylic acid, MCPB, followed by esterification.

Part 1: Synthesis of MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid)

The industrial synthesis of MCPB involves the reaction of 4-chloro-2-methylphenol with a butanoic acid precursor.[4] A common laboratory-scale synthesis can be adapted from the Williamson ether synthesis, reacting the sodium salt of 4-chloro-2-methylphenol with a 4-halobutanoic acid derivative.

Experimental Protocol: Synthesis of MCPB

Materials:

-

4-chloro-2-methylphenol

-

Sodium hydroxide (NaOH)

-

γ-Butyrolactone

-

Hydrochloric acid (HCl)

-

Appropriate solvents (e.g., water, toluene)

Procedure:

-

Formation of the Phenoxide: In a suitable reaction vessel, dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide to form sodium 4-chloro-2-methylphenoxide. The reaction is typically exothermic and may require cooling.

-

Condensation Reaction: To the phenoxide solution, add γ-butyrolactone. Heat the mixture under reflux. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the lactone, leading to the opening of the ring and the formation of the sodium salt of MCPB.

-

Acidification: After the reaction is complete (monitored by a suitable technique like Thin Layer Chromatography), cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until the pH is acidic. This will protonate the carboxylate salt, precipitating MCPB.

-

Isolation and Purification: The precipitated MCPB can be collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(4-chloro-2-methylphenoxy)butanoic acid.[5]

Part 2: Esterification of MCPB to MCPB-Methyl Ester

The final step is the esterification of the synthesized MCPB to its methyl ester. A standard Fischer esterification using methanol in the presence of an acid catalyst is a reliable method.

Experimental Protocol: Synthesis of MCPB-Methyl Ester

Materials:

-

MCPB (synthesized in Part 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized MCPB in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, for a more reactive approach, thionyl chloride can be used, which will first convert the carboxylic acid to an acyl chloride intermediate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the MCPB-methyl ester into an organic solvent like diethyl ether. Wash the organic layer with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude MCPB-methyl ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final, pure MCPB-methyl ester.

Mechanism of Action: A Pro-Herbicide Bioactivation Pathway

MCPB-methyl ester itself is not the active herbicidal agent. It functions as a pro-herbicide, requiring metabolic activation within the target plant to exert its phytotoxic effects. This multi-step bioactivation is a key determinant of its selective herbicidal activity.

-

Hydrolysis: Upon absorption into the plant, the ester linkage of MCPB-methyl ester is rapidly hydrolyzed by plant esterase enzymes to yield MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and methanol.

-

β-Oxidation: In susceptible broadleaf weeds, the resulting MCPB undergoes β-oxidation of its butyric acid side chain. This enzymatic process removes two-carbon units, converting MCPB into the highly active herbicide, MCPA ((4-chloro-2-methylphenoxy)acetic acid).[6][7]

-

Auxin Mimicry: MCPA is a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to unregulated and uncontrolled cell division and elongation.[7][8] This disrupts the plant's normal growth processes, causing twisting of stems and leaves, and ultimately leading to the death of the susceptible plant.

The selectivity of MCPB-based herbicides is attributed to the differential metabolic capabilities between crop plants and target weeds. Many crop species, particularly legumes, lack the necessary enzymes to efficiently carry out the β-oxidation of MCPB to MCPA, thus rendering them tolerant.

Caption: Bioactivation pathway of MCPB-methyl ester.

Analytical Methodologies

The determination of MCPB-methyl ester and its metabolites in environmental and biological matrices is crucial for regulatory monitoring and research. The most common analytical approaches involve chromatographic techniques coupled with sensitive detectors.

Sample Preparation: QuEChERS Protocol

For complex matrices such as soil, fruits, and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique.[1][2][3][9]

Experimental Protocol: QuEChERS for MCPB-Methyl Ester in Vegetable Matrix

Materials:

-

Homogenized vegetable sample (e.g., spinach, lettuce)

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) for pigmented samples

-

Centrifuge and centrifuge tubes (50 mL and 2 mL)

Procedure:

-

Homogenization: Homogenize a representative sample of the vegetable material.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., a pre-packaged mix of MgSO₄ and NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄. For pigmented samples like spinach, a d-SPE tube containing GCB is recommended to remove chlorophyll.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS or HPLC.

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like MCPB-methyl ester.

Sources

- 1. Federal Register :: MCPB; Pesticide Tolerances [federalregister.gov]

- 2. Mcpb methyl ester (CAS 57153-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. Beta-oxidation in fatty acid degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of MCPB-Methyl Ester in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of MCPB-methyl ester, a significant derivative of the phenoxy herbicide MCPB. This document is intended for researchers, scientists, and professionals in drug development and agricultural sciences who require a deep understanding of the physicochemical properties of this compound. The guide delves into the theoretical principles governing the solubility of MCPB-methyl ester, offers a detailed experimental protocol for its determination, and presents both established and estimated solubility data across a range of common laboratory solvents. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to be an authoritative resource for laboratory applications involving MCPB-methyl ester.

Introduction: Understanding MCPB-Methyl Ester

MCPB-methyl ester, with the chemical formula C₁₂H₁₅ClO₃ and a molecular weight of 242.70 g/mol , is the methyl ester derivative of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[1][2] MCPB itself is a selective systemic herbicide, and its ester forms are often utilized in various formulations. A thorough understanding of the solubility of MCPB-methyl ester is paramount for a variety of applications, including formulation development, environmental fate and transport studies, and toxicological assessments. Solubility dictates the bioavailability of a compound and is a critical parameter in designing effective delivery systems and analytical methods.[3]

The molecular structure of MCPB-methyl ester, featuring a substituted aromatic ring, an ether linkage, and a methyl ester group, imparts a moderate polarity. This structure is key to understanding its interactions with different solvents and predicting its solubility profile.

The Science of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[4] The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For a substance to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the bonds within the bulk solute and the bulk solvent.

The key structural features of MCPB-methyl ester that influence its solubility are:

-

The Methyl Ester Group (-COOCH₃): This functional group is less polar than the carboxylic acid group of its parent compound, MCPB. The ester group can act as a hydrogen bond acceptor but not a donor.[5] This change significantly reduces its solubility in polar, protic solvents like water compared to MCPB.

-

The Aromatic Ring and Alkyl Chain: The phenyl ring and the butyl chain are nonpolar, contributing to the compound's lipophilicity. This suggests a higher affinity for and greater solubility in nonpolar organic solvents.

-

The Chlorine Atom and Ether Linkage: The electronegative chlorine atom and the ether oxygen introduce some polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

Quantitative Solubility Data

While extensive quantitative solubility data for MCPB-methyl ester is not widely published, we can infer its solubility profile from its parent compound, MCPB, and closely related analogs like MCPB-ethyl ester. Esterification of a carboxylic acid typically decreases its aqueous solubility and increases its solubility in organic solvents.

The following table provides solubility data for MCPB in various solvents, which serves as a valuable reference point. It is anticipated that MCPB-methyl ester will exhibit lower solubility in water and ethanol, and comparable or higher solubility in less polar solvents like acetone, dichloromethane, toluene, and hexane.

| Solvent | Polarity Index | Solubility of MCPB (g/L) | Estimated Solubility of MCPB-Methyl Ester |

| Water | 9.0 | 0.048 (at 25°C)[3] | Very Low |

| Methanol | 6.6 | Miscible (inferred) | High |

| Ethanol | 5.2 | 150[3] | High |

| Acetone | 5.1 | 313[3] | Very High |

| Dichloromethane | 3.4 | 169[3] | Very High |

| Ethyl Acetate | 4.4 | Not available | High |

| Toluene | 2.4 | 8[3] | Moderate to High |

| Hexane | 0.0 | 0.26[3] | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Not available | High |

Note: The estimated solubility is a qualitative prediction based on chemical principles. For precise quantitative analysis, experimental determination is required.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, the Shake-Flask method followed by quantitative analysis is the gold standard.[3] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to determine the solubility of MCPB-methyl ester in a chosen solvent.

Materials:

-

MCPB-methyl ester (solid)

-

Solvent of interest (e.g., methanol, acetone, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid MCPB-methyl ester to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of MCPB-methyl ester.

Analytical Quantification

Using HPLC-UV:

-

Develop a method using a suitable C18 column.

-

The mobile phase can be a mixture of acetonitrile and water or methanol and water.

-

Set the UV detector to the wavelength of maximum absorbance for MCPB-methyl ester.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of MCPB-methyl ester in the chosen solvent.

-

Prepare a series of standard solutions of MCPB-methyl ester in the same solvent.

-

Measure the absorbance of the standards at λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve, remembering to account for the dilution.

Visualizing the Process

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Principle Diagram

Caption: Relationship between MCPB-Methyl Ester Structure and Solvent Polarity.

Conclusion

The solubility of MCPB-methyl ester is a critical parameter that is dictated by its molecular structure. While comprehensive published data is limited, this guide provides a robust framework for understanding and determining its solubility. By leveraging data from its parent compound, MCPB, and applying the principles of "like dissolves like," researchers can effectively predict its behavior in various solvent systems. Furthermore, the detailed experimental protocol provided herein empowers scientists to generate precise, reliable solubility data tailored to their specific research needs. This integrated approach of theoretical understanding and practical methodology will facilitate the effective use of MCPB-methyl ester in diverse scientific applications.

References

-

Cheméo. (n.d.). Chemical Properties of Mcpb methyl ester (CAS 57153-18-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7207, MCPB. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). AERU. Retrieved from [Link]

Sources

Environmental fate and degradation of Mcpb methyl ester

An In-Depth Technical Guide to the Environmental Fate and Degradation of MCPB Methyl Ester

Introduction

This compound (methyl 4-(4-chloro-2-methylphenoxy)butanoate) is a chemical compound belonging to the phenoxyalkanoic acid class of herbicides.[1][2] It is the methyl ester derivative of MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[1][3] Functioning as a pro-herbicide, this compound itself is not phytotoxic. Its herbicidal activity is realized after it is absorbed by the target plant and metabolized into the active compound, 4-chloro-2-methylphenoxy acetic acid (MCPA).[1] This metabolic activation is a key feature of its selectivity.

The mode of action is that of a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][4] This mimicry leads to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately resulting in their death.[4]

Understanding the environmental fate of this compound is critical for assessing its ecological risk profile. This technical guide provides a comprehensive analysis of the degradation pathways and environmental behavior of this compound, from its initial transformation in soil and water to its ultimate mineralization. The narrative synthesizes data from environmental studies to offer field-proven insights for researchers, environmental scientists, and regulatory professionals.

Section 1: Physicochemical Properties and Environmental Significance

The environmental transport and partitioning of a pesticide are governed by its fundamental physicochemical properties. For this compound and its primary degradate, MCPB acid, these properties dictate its behavior in soil, water, and air. Key parameters are summarized below.

| Property | This compound | MCPB Acid | Significance |

| Chemical Formula | C₁₂H₁₅ClO₃[1] | C₁₁H₁₃ClO₃[3] | Defines the basic chemical identity and molecular mass. |

| Molecular Weight | 242.70 g/mol [1] | 228.67 g/mol [3] | Influences transport and diffusion rates. |

| Water Solubility | 10.01 mg/L (for ethyl ester)[5] | 48 mg/L at 25 °C[6] | Low to moderate solubility suggests potential for partitioning into organic matter and limited leaching of the ester form. The acid form is more soluble. |

| Log P (Octanol/Water) | ~4.3 (for ethyl ester)[7] | 3.6 (calculated)[6] | A high Log P indicates a tendency to adsorb to soil organic carbon and bioconcentrate in organisms, though bioconcentration for the acid is low.[6] |

| Vapor Pressure | Low (not specified) | Low[3] | Low volatility indicates that atmospheric transport is not a significant fate process.[3] |

| pKa | N/A | 4.84[6] | As a weak acid, MCPB will exist predominantly as an anion in neutral to alkaline soils and water, affecting its mobility and sorption. |

The properties reveal that this compound is a relatively non-volatile compound with limited water solubility, favoring association with organic phases. Upon hydrolysis to MCPB acid, the resulting anion is more water-soluble but still exhibits a tendency to sorb to soil, limiting its potential for leaching.[6]

Section 2: Core Degradation Pathways

This compound is a transient compound in the environment, readily undergoing transformation through both abiotic and biotic processes. The primary degradation route involves a two-step conversion to the ultimate herbicidally active compound, MCPA, which is then further mineralized.

Abiotic Degradation

Abiotic processes, namely hydrolysis and photolysis, are significant initial steps in the degradation cascade, particularly in aqueous environments.

Hydrolysis is the primary chemical reaction that initiates the breakdown of this compound.[1] This process involves the cleavage of the ester bond, yielding the parent acid (MCPB) and methanol. The rate of this reaction is influenced by pH and temperature.[1] While specific kinetic data for the methyl ester is limited, phenoxy acid esters, in general, are known to hydrolyze, with rates often increasing under alkaline conditions.[8] This conversion is critical as it transforms the pro-herbicide into its first key metabolite, MCPB acid.

Photolysis, or degradation by sunlight, is another important abiotic pathway. While the ester's direct photolysis data is scarce, its primary metabolite, MCPB acid, is known to undergo photolysis in aqueous solutions.[6] Studies have shown half-lives of approximately 2 to 3 days under optimal light exposure conditions, suggesting that sunlight plays a significant role in the degradation of MCPB once it forms in surface waters.[6] This process may also occur in the atmosphere, although the low vapor pressure of MCPB makes this a less significant pathway.[3][6]

Biotic Degradation

Biodegradation by soil and aquatic microorganisms is the principal mechanism for the complete mineralization of MCPB and its metabolites. The process is a classic example of metabolic transformation leading to detoxification and eventual breakdown.

The environmental degradation of this compound follows a well-defined sequence:

-

Ester Hydrolysis: As with abiotic degradation, the first step is the rapid hydrolysis of the methyl ester to MCPB acid. This reaction is often mediated by microbial esterase enzymes present in soil and water.[6][9]

-

β-Oxidation to MCPA: The resulting MCPB acid is then slowly converted to the herbicidally active MCPA.[1] This transformation occurs via β-oxidation of the butyric acid side-chain, a metabolic process that shortens the hydrocarbon chain by two carbon atoms.[1] This step is crucial as it activates the herbicide.

-

MCPA Mineralization: MCPA is a well-studied herbicide and is known to be readily degraded by soil microorganisms.[1] The degradation proceeds through the cleavage of the ether linkage, hydroxylation of the aromatic ring, and eventual ring opening, leading to the formation of simple inorganic molecules like CO₂, H₂O, and Cl⁻.[6] Aerobic conditions are essential for this final stage of degradation.[1]

Several bacterial species have been identified that can degrade phenoxyalkanoic acid herbicides. For instance, Stenotrophomonas maltophilia has been shown to degrade MCPB, using it as a sole source of carbon and energy.[10]

Section 3: Environmental Fate in Key Compartments

The interplay of the degradation pathways and physicochemical properties determines the persistence and mobility of this compound in the environment.

Fate in Soil

In the terrestrial environment, this compound is considered non-persistent.

-

Degradation: Upon application, it is rapidly transformed into MCPB acid.[6] The subsequent degradation of MCPB acid is primarily microbial. The typical soil half-life (DT₅₀) for MCPB is short, with reported values of less than 7 days, and a typical value of 3.65 days under laboratory aerobic conditions.[6][11] Soils with a history of exposure to phenoxy herbicides may exhibit enhanced degradation rates due to microbial adaptation.[12]

-

Mobility: The parent ester's mobility is low due to its hydrophobicity. Once hydrolyzed to MCPB acid, it exists mainly as an anion in most soils (pH > 4.84). While anions are typically mobile, MCPB acid has an estimated Koc value of 780, indicating low mobility and a tendency to adsorb to soil organic matter and clay particles.[6]

-

Volatilization: Volatilization from moist or dry soil surfaces is not considered a significant dissipation route due to the compound's low vapor pressure.[6]

| Compartment | Process | Half-Life (DT₅₀) | Reference |

| Soil | Aerobic Biodegradation (MCPB) | < 7 days | [6] |

| Soil | Aerobic Biodegradation (MCPB, Lab) | 3.65 days | [11] |

| Water | Photolysis (MCPB) | 2 - 3 days | [6] |

Fate in Aquatic Systems

In aquatic environments, a combination of hydrolysis and photolysis governs the initial fate of this compound.

-

Degradation: The ester rapidly hydrolyzes to MCPB acid.[1] In the upper, sunlit layers of water bodies (the photic zone), MCPB acid is susceptible to photolysis, with a half-life of 2-3 days.[6] In deeper waters or sediments, microbial degradation becomes the dominant process.

-

Partitioning: Due to its low mobility, if MCPB enters waterways via runoff, it is expected to adsorb to suspended solids and sediment.[6]

-

Bioconcentration: The estimated Bioconcentration Factor (BCF) for MCPB acid is 3, which suggests the potential for bioconcentration in aquatic organisms is low.[6]

Section 4: Key Experimental Protocols

To ensure scientific integrity, the study of a pesticide's environmental fate relies on standardized and validated protocols. The following methodologies represent the cornerstone of an environmental risk assessment for compounds like this compound.

Protocol 1: Aerobic Soil Biodegradation (adapted from OECD 301 Series)

This protocol is designed to measure the rate of microbial degradation of a chemical in soil under controlled aerobic conditions.

Objective: To determine the aerobic soil half-life (DT₅₀) of this compound and identify major metabolites.

Methodology:

-

Soil Selection: Select at least three distinct soil types (e.g., sandy loam, clay, silt loam) with known physicochemical properties (pH, organic carbon content, texture).

-

Test Substance Preparation: Prepare a stock solution of ¹⁴C-labeled this compound (labeled on the phenyl ring) to facilitate tracking and mass balance.

-

Incubation Setup:

-

Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with the test substance at a relevant application rate.

-

Place the treated soil in flow-through incubation flasks within a temperature-controlled chamber (e.g., 20 ± 1°C) kept in darkness.

-

Continuously supply humidified, carbon-dioxide-free air. Trap evolved CO₂ in an alkaline solution (e.g., NaOH or KOH) for subsequent analysis by liquid scintillation counting (LSC).

-

-

Sampling and Analysis:

-

Collect triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water with acid).

-

Analyze the extracts for the parent compound and degradation products using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Analyze the CO₂ traps by LSC to quantify mineralization.

-

-

Data Interpretation:

-

Plot the concentration of this compound and its metabolites over time.

-

Calculate the DT₅₀ and DT₉₀ values for the parent compound using appropriate kinetic models (e.g., single first-order or biphasic kinetics).

-

Perform a mass balance calculation at each time point to ensure data validity (sum of extractable residues, non-extractable residues, and mineralized ¹⁴CO₂ should be 100 ± 10% of the initial application).

-

Protocol 2: Analytical Methodology for MCPB Residues

Accurate quantification of the parent compound and its metabolites is essential. LC-MS/MS is the preferred technique due to its sensitivity and selectivity.

Objective: To quantify this compound, MCPB, and MCPA in soil and water matrices.

Methodology:

-

Sample Extraction:

-

Water: Perform Solid-Phase Extraction (SPE). Acidify the water sample to ~pH 2, pass it through a polymeric SPE cartridge (e.g., Oasis HLB), wash the cartridge, and elute the analytes with a solvent like methanol or acetonitrile.

-

Soil: Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or an accelerated solvent extraction (ASE) using an acidified organic solvent.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation, ensuring high specificity.

-

-

Method Validation:

-

Validate the method according to SANTE/11312/2021 guidelines or equivalent.

-

Assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and matrix effects. Use matrix-matched standards or stable isotope-labeled internal standards to compensate for matrix interference and ensure data accuracy.

-

Section 5: Ecotoxicological Profile of Degradation Products

The primary degradation products, MCPB and MCPA, are of ecotoxicological interest. MCPB itself exhibits low to moderate acute toxicity.[3] For example, the sodium salt of MCPB was found to be slightly toxic to bluegill sunfish.[6] The conversion to MCPA is significant, as MCPA is the more potent herbicide. The environmental risk assessment, therefore, considers the combined exposure to both MCPB and its more active metabolite, MCPA. It is also noteworthy that for related compounds, ester formulations can be more acutely toxic to aquatic organisms than the acid or salt forms prior to hydrolysis.[8]

Conclusion

The environmental profile of this compound is that of a rapidly degradable pro-herbicide. Its journey in the environment is characterized by a sequence of well-defined transformation steps.

-

Initial Transformation: this compound is transient, undergoing rapid hydrolysis in both soil and water to form its parent acid, MCPB.

-

Metabolic Activation and Degradation: The central pathway is biotic, driven by microorganisms that first convert MCPB to the active herbicide MCPA via β-oxidation, and then proceed to mineralize MCPA completely.

-

Low Persistence: The key metabolites, MCPB and MCPA, are non-persistent in soil under aerobic conditions. In water, photolysis further accelerates the degradation of MCPB.

-

Limited Mobility: The physicochemical properties of MCPB acid result in low mobility in soil, and its potential for bioconcentration in aquatic life is low.

References

- ChemicalBook. (2024). MCPB-ETHYL ESTER | 10443-70-6. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECMRvCc6l5rkHqDR0sZGD8HvPeloqjRX-D84fIBKzFy-9R7XIzwJKuOeY-lvCVrFr2K8j_soE1umkGMXnDJDxCm5BbPXMSXuSZmu-Vn4dK_IsYlX5WjWY4pmHK-SNn1STh-4L233Gc40qZEIdNaorMmHTT-26pDTElncGYOpsA5g==]

- Benchchem. (n.d.). This compound CAS 57153-18-1. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFchKe4duY8b54bJItxhWHaNNtISebXJV2lmzlgT4-12XxB4t-oRwnoDHfucSIdvepTTQ48exvXCEk1nxecBC1zwRPxLE8jYDriW1BjID-p7ZuK8VbbfX26DG2AJK8hxj1Sj4tZ]

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 57153-18-1). Retrieved from Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaI6hkPkrFXwTGzL7Ux6o8qL9Gim24RC76VNFF1m0hDJ8dFEwlTbObEtQ045yBzyYdC932nz2Uk9GGvglyWd3JQ8H5jAAkNrx84cFnj8wBMFQmax7iZ6LE_ihAU4bgiJnbn2hBj3azmleJNaMGjWvTrTW_Q==]

- PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from PubChem, National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZozcEr2xU4tbwjdEfURWqQEDkq-pQ42mA_DjuO3XY1U-XBRsNArtMUx_7qDZqvzi-0nm_5Dy_J_e0p8oKcZw6wmwAS1RBjPAUv2gL5cmt6a4irO0ZCkM8P7YHS7UqAnUTPIKUcFnQnVE=]

- PubChem. (n.d.). MCPB-ethyl | C13H17ClO3 | CID 25286. Retrieved from PubChem, National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH70fkZLDdaGaJCYnyk1x87EvXFi8TKW_dOwk6Wg84NW6B4qFyEwJlpUb8G5rfAPp110cywb9ldbHkyBVxnowdq06wITESA6HmnyCYVchHeaVuFi_l8ZIivh8NFVkSJgHq21rqWIj8ALaFj2Q==]

- Ghazali, R., & Ahmad, S. (2004). Biodegradability and ecotoxicity of palm stearin-based methyl ester sulphonates. Journal of Oil Palm Research, 16(1), 39-44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd6v1Ye2f-BvPyTcpEA7cbTgPAgmyvCJX439qFieyfq9GBMuxM-4Bdy2iMZtH8hgs51jDraDgyPwDckwtLnT8TZnt6nZ2PtARsgPriVLaCs2bFt_WfAWLk7ifYTUo0xRHo_EKYRxvnHA1ZvK8JDREPcJOXC3DMKIJ24NYs57jACpTKUn8nsGcQ2L0qEEs4lWajiY_GTAXA-sD00Y8yU0upoHXmEh62VG-d9llTpGAYHO6nK6uhr6W_GiGy7WVb]

- AERU. (n.d.). MCPB (Ref: MB 3046). University of Hertfordshire. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8EWHaOmj4skrdEZwYIRZrAjcE9_FJnnm33bHJ9LBx-tRv1LVhWHec7yYv4wjSfWDHEq4B_bc3U-HUct1EI5IIyHRT7wrlYrD2mdC5CVIgj6EHnt_nNFjwWVhUXuNqcSpXTaSOK0OZkKV54a_wm2PcCQ==]

- Zipper, C., et al. (1998). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Journal of Contaminant Hydrology, 31(1-2), 187-203. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1JzEsfsdhISIqSCFab8th3N1thhjQvs-k6b1ddsqXZKO22vLBMka7uRrns7e1tdS2by0nA_vodFnkGN5bs7S-L-PaMClqEc7DagptUk7Zqn3NzRB1O1hkIDQbOybPGlVYV0Ze]

- CymitQuimica. (n.d.). CAS 10443-70-6: MCPB ethyl. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI8b1aipItRbYNWN31uWO0I6JV3zuCaDjsN5Le7djb1jzNdqqCIkkDYFC-4DUSq1eBfCE-H98pVx1xl4QUY_pc1UN8bIWXUzS-69frWKBF0arLSUCueGh_8E2iGH9h1r9Dduo=]

- Wikipedia. (n.d.). MCPB. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq4VMZ6Vp0A8Ow-k_O7T6XchVWQ30vtsz08XKaC7JiZyyqtG6PtX9QQGtI1UTlGvbNta5SDYxG9RZdpR2dsCzLAl58VrCtwdlDnxqEqj7RAZuhbqUuqpwYCopcKB8=]

- Santa Cruz Biotechnology. (n.d.). MCPB-methyl ester | CAS 57153-18-1. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzrXojlIATehrQ-8Zu2QNgAdQrjpETw26iqfK-zLZIyfGBa7mOrzripf3MJJc_U8-AyKntEsmn_riKbKQeEdhChTasA9Fbj8jCy5u9HOpMHLt3R6iK6bhyjg-LSdgfwmGkTOpY5MHxRDiJiTOYng==]

- Ghazali, R., & Ahmad, S. (2004). BIODEGRADABILITY AND ECOTOXICITY OF PALM STEARIN-BASED METHYL ESTER SULPHONATES. Journal of Oil Palm Research, 16(1), 39-44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKevYLu1Ianc2wmXcEvaLyrtqrDLm2-dNhXt5fU-iGOR7wUb774nUbdhheHH_URddAm_QOe50BYNrTc9GXQHcczDsqbkG-BForZOBgS3K7hbBgW3vTrWJzMkF2IDeU6qa7SbjpW-2e5RZ3966SZHphjUIqAzafE6mQ]

- Kirkland, K., & Fryer, J. D. (1972). Degradation of several herbicides in a soil previously treated with MCPA. Weed Research, 12(1), 90-95. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnp1GKOpkhO4LYBziMQWnGaCR69w3mgr3T-m9Pqy_81Jo999LLR4bPfUIxgfz89eJhvLTbQVDlJUCIMkjcAbpkP9DazXPeaCr6GUOpY-RcBUhlvojIWUzUtYmV1QkSzdhkOhEeZ0qmSyDj9Wlonob7WRlsIKpkqoJjzmIpiRENSVOg8407pUfuLVzjTCLNOkYUY-nvAp9BgXPGkkeWjFnh8XzOtt_VFukViPiTnz7hfPrT59Vapg==]

- Chemdad. (n.d.). MCPB-ETHYL ESTER. Retrieved from Chongqing Chemdad Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLy5oUY--_mNK5tRKNWiCNzI2K1svWqGxv6LF0Xtrj-B4wuP7tfLHQY5FbVkFcwy39POajh49tPpcGnPb0sBxPxYndoKXTyZ2kyAy1qMcjreg37QdkvPNEN_QRek2bEpyUC-DQAwsaKgSrnQ==]

- Ghazali, R., & Ahmad, S. (2014). Biodegradation of Various Homologues of Palm-based Methyl Ester Sulphonates (MES). Sains Malaysiana, 43(6), 891-896. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6kJGZBOW2nVuGXveEUdQ-Q7FFPs1XEhpTuYpZDHx7vLCR3BflRWd3GmT-om8Dfq6Ojp3w6sWI6rsqX9PCFm7NxvzcjgP87uyttR_qTE5-cNwv-KSvhaQyZhkh2Xrpa9IrA9JFCArcQoos4ZomU-bG9E2phi19KLq7eGctJaGI0tM=]

- ResearchGate. (2022). Methyl ester hydrolysis. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgJL4iRNNHZW8s7N0RJroLe2z9WfI1QYv4_GIv2JV8hMP7qBPehB7m1eMd6ZkH2uW7qArRq0y7F3rlHBD41caG5Tu35s8G8VHT9dF3uYh0zKUw-v3zgXGNIwFF7n6jPv1c4pLoa05f2asVxRIuKUN1lG5yg==]

- Concawe. (2009). The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. Report No. 4/09. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7xZu7DKSLgqZHZ7iWUjKEZtuHSVVTguflUg2EcYZKjyYOdYAh6tE6aHkMrYhcD5DSlXLQeESXJCECe4OfQlFLLs41EmJtd9SkEt83xxAplDnPQ_dlkEkb_ki2ZFVhtiuRZ0_3K-DyvjuR9zjvn_nsbKR1ouhhd-Zd9p3cSK6ikMIUmiWnJURUTINlziOGwQ0Fvm9RqIN_w5irnNzVx_NRtFwbGIVx_9wPaOIlFwY7223drw==]

- CCME. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - MCPA. Canadian Council of Ministers of the Environment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiAj2nPpHjetNpq5TQUAIr_RFutfVA7Y0tT2o2E1I1zL-dxD4hpRN4OFpkmbjJx48sjNhVR_YFmHz1hTvX1u6oZvrDdaXFqw_9JPyPfFguUoCNk74TQPUHakYha4l-bQ0-RWiYuKrnUw_LB4NlVTysL0dFGuZv4gXifZRotFg-PDr65fJ_HisNV6naZTUE4UrfNZyVraw74WltVjvt4MGj8uM=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. MCPB - Wikipedia [en.wikipedia.org]

- 4. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 5. MCPB-ETHYL ESTER | 10443-70-6 [chemicalbook.com]

- 6. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ccme.ca [ccme.ca]

- 9. concawe.eu [concawe.eu]

- 10. Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

Toxicological profile of Mcpb methyl ester

An In-depth Technical Guide to the Toxicological Profile of MCPB-Methyl Ester

Introduction

MCPB-methyl ester (CAS 57153-18-1) is the methylated form of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a selective, systemic phenoxybutyric herbicide.[1][2][3] It is utilized in agriculture for the post-emergence control of broadleaf annual and perennial weeds in crops such as peas.[3][4] As with all agrochemicals, a thorough understanding of its toxicological profile is paramount for ensuring human safety and environmental stewardship. This guide provides a comprehensive technical overview of the toxicological properties of MCPB-methyl ester, intended for researchers, toxicologists, and professionals in the agrochemical and regulatory fields.

The toxicological assessment of MCPB-methyl ester is intrinsically linked to its parent acid, MCPB, and its primary active metabolite, 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA).[1][5] In both target plants and mammals, the ester and butanoic acid forms are rapidly metabolized to MCPA, which is the more potent herbicidal and toxicologically relevant compound.[1][4] Therefore, this guide synthesizes data from studies on all three molecules to construct a scientifically robust toxicological profile.

Physicochemical Properties

Understanding the chemical and physical properties of MCPB-methyl ester is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Source |

| IUPAC Name | methyl 4-(4-chloro-2-methylphenoxy)butanoate | [1][6] |

| CAS Number | 57153-18-1 | [2][7] |

| Molecular Formula | C₁₂H₁₅ClO₃ | [1][2][7] |

| Molecular Weight | 242.70 g/mol | [1][2][7] |

| Appearance | White powdery solid (for parent MCPB) | [8] |

| Octanol/Water Partition Coefficient (logP) | 4.3 (for ethyl ester) | [9] |

Mechanism of Action and Metabolism

The herbicidal activity and toxicological effects of MCPB-methyl ester are primarily driven by its metabolic conversion to MCPA.

Herbicidal Mechanism

In susceptible broadleaf plants, MCPB-methyl ester undergoes hydrolysis to MCPB, which is then converted to the potent herbicide MCPA via β-oxidation.[1] MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][8] This mimicry disrupts normal hormonal balance, leading to uncontrolled, disorganized cell division and growth, ultimately causing vascular tissue damage and plant death.[10]

Toxicokinetics and Metabolism in Mammals

The metabolic pathway in mammals mirrors that in plants. Upon exposure, MCPB-methyl ester is expected to be rapidly hydrolyzed to MCPB by esterase enzymes. MCPB is then absorbed and metabolized to MCPA.[4] Studies on dairy cows and guinea pigs have confirmed the conversion of MCPB to MCPA, which is then excreted.[4] The parent compound, MCPB, can be absorbed percutaneously.[4] This metabolic activation is a critical consideration in toxicology, as the toxicity of the metabolite (MCPA) is the primary driver of the observed effects.

Caption: Metabolic activation of MCPB-methyl ester to the active herbicide MCPA.

Human Health Hazard Assessment

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have evaluated the toxicity of MCPB and MCPA extensively. The assessment for MCPB-methyl ester relies heavily on these data.

Acute Toxicity

Based on lethality studies, the parent compound MCPB exhibits low acute toxicity via oral, dermal, and inhalation routes.[5] It is classified as a mild to moderate eye irritant but is not a dermal irritant or a skin sensitizer.[5] GHS classifications for the related MCPB-ethyl ester indicate it is harmful if swallowed.[9]

| Endpoint | Classification | Species | Source |

| Acute Oral | Low Toxicity (for MCPB) | Rat | [5] |

| Acute Dermal | Low Toxicity (for MCPB) | Rabbit | [5] |

| Acute Inhalation | Low Toxicity (for MCPB) | Rat | [5] |

| Eye Irritation | Mild to Moderate Irritant (for MCPB) | Rabbit | [5] |

| Dermal Irritation | Not an Irritant (for MCPB) | Rabbit | [5] |

| Dermal Sensitization | Not a Sensitizer (for MCPB) | Guinea Pig | [5] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies are crucial for assessing the risk of cumulative toxicity and cancer.

-

Chronic Toxicity : A study on the metabolite MCPA in mice fed diets containing up to 5,000 ppm for 18 months resulted in a significantly decreased survival rate at the highest dose.[11] The primary target organs for MCPB toxicity are the kidney and liver.[3][4]

Genotoxicity and Mutagenicity

There is no regulatory concern for mutagenicity for MCPB or its metabolite MCPA.[5] However, one study investigating MCPB-ethyl ester found that while not mutagenic itself, it exhibited co-mutagenic properties by enhancing the mutagenic effect of 2-aminoanthracene in the Ames test.[14] This suggests a potential for interaction with other mutagenic substances.

The Ames test is a standard, widely accepted short-term assay to assess the mutagenic potential of a chemical.

Objective: To determine if MCPB-methyl ester can induce reverse mutations at a selectable locus in specific strains of Salmonella typhimurium.

Methodology (Based on OECD Guideline 471):

-

Strain Selection: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are selected to detect various types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation (S9 Mix): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is prepared from the livers of rodents (typically rats) pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This step is critical to mimic mammalian metabolism and detect metabolites that may be mutagenic.

-

Dose Selection: Use a minimum of five different analyzable concentrations of MCPB-methyl ester. The highest concentration should be 5 mg/plate or 5 µL/plate, or it should show evidence of cytotoxicity.

-

Exposure:

-

Plate Incorporation Method: Add the test chemical, bacterial culture, and (if applicable) S9 mix to a molten top agar. Pour this mixture onto a minimal glucose agar plate.

-

Pre-incubation Method: Incubate the test chemical, bacterial culture, and S9 mix in a test tube for 20 minutes or more at 37°C before mixing with top agar and pouring onto plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Data Analysis: Count the number of revertant colonies (his+) on each plate. A positive response is defined as a concentration-related increase over the solvent control and a reproducible increase of at least twofold in the number of revertant colonies per plate in at least one strain, with or without metabolic activation.

-

Controls: Include both a negative (solvent) control and a positive control (a known mutagen for each bacterial strain, such as sodium azide for TA1535 and 2-aminoanthracene for TA98 with S9) to ensure the validity of the test system.

Reproductive and Developmental Toxicity

The EPA's risk assessment for MCPB considers potential developmental and reproductive effects.[5] A developmental neurotoxicity study with MCPA indicated qualitative susceptibility, with increased pup mortality and decreased pup body weights observed at the same dose level that caused maternal toxicity (decreased body weight and food consumption).[5] However, the points of departure (PODs) selected for the overall risk assessment are considered protective of these potential effects for infants and children.[5]

Ecotoxicological Profile

The environmental impact of MCPB-methyl ester and its degradation products is a key component of its overall risk profile.

Aquatic Ecotoxicity

The ester form of MCPB is classified under GHS as very toxic to aquatic life with long-lasting effects.[9] This is a common characteristic of esterified pesticides, which can exhibit higher toxicity than their parent acids due to increased lipophilicity and membrane permeability. The parent acid, MCPB, shows moderate acute toxicity to fish and daphnia.[8] The aquatic toxicity of similar anionic surfactants has been shown to increase with the length of the carbon chain.

Terrestrial Ecotoxicity

Data for the parent compound MCPB indicates a moderate acute toxicity risk to birds, bees, and earthworms.[8]

Environmental Fate

-

Hydrolysis: MCPB-methyl ester is subject to hydrolysis in aqueous environments, which is a primary degradation pathway leading to the formation of MCPB.[1]

-

Biodegradation: The parent acid, MCPB, is not considered persistent in the environment, with biodegradation half-lives of less than 7 days reported in soil studies.[4] It is degraded by soil microorganisms into MCPA.[4]

-

Bioconcentration: MCPB has a low potential for bioconcentration in aquatic organisms.[3][4]

Toxicological Risk Assessment Workflow

A structured workflow is essential for evaluating the potential risks posed by a substance like MCPB-methyl ester. This process integrates hazard data with potential exposure scenarios.

Caption: A generalized workflow for conducting a human health risk assessment.

Conclusion

The toxicological profile of MCPB-methyl ester is well-characterized, primarily through data on its parent acid, MCPB, and its active metabolite, MCPA. The key toxicological events are driven by the metabolic conversion to MCPA. MCPB-methyl ester and its derivatives exhibit low acute mammalian toxicity but are classified as very toxic to aquatic organisms. There is no evidence of carcinogenicity or mutagenicity in mammals based on extensive regulatory reviews.[5] Developmental effects have been noted for MCPA but only at doses that also cause maternal toxicity.[5] A comprehensive risk assessment, integrating its hazard profile with potential exposure scenarios, indicates that when used according to regulatory guidelines, the risks to human health are not of concern.[5]

References

-

Cheméo. (n.d.). Chemical Properties of Mcpb methyl ester (CAS 57153-18-1). Retrieved from [Link]

-

PubMed. (1990). Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay. Tohoku J Exp Med. 160(2):167-8. Retrieved from [Link]

-

Regulations.gov. (2020). MCPB. Revised Draft Human Health Risk Assessment (DRA) in Support of Registration Review. Retrieved from [Link]

-

OEHHA. (n.d.). Chronic Toxicity Summary. Retrieved from [Link] (Note: General reference on chronic toxicity assessment, not specific to MCPB-methyl ester).

-

University of Hertfordshire. (n.d.). MCPB (Ref: MB 3046). AERU Pesticide Properties Database. Retrieved from [Link]

-

ResearchGate. (2004). Biodegradability and ecotoxicity of palm stearin-based methyl ester sulphonates. Retrieved from [Link]

-

Wikipedia. (n.d.). MCPB. Retrieved from [Link]

-

PALMOILIS. (2004). BIODEGRADABILITY AND ECOTOXICITY OF PALM STEARIN-BASED METHYL ESTER SULPHONATES. Journal of Oil Palm Research. Retrieved from [Link]

-

U.S. EPA. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-chloro-2-methylphenoxy)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). MCPB-ethyl. Retrieved from [Link]

-

PubMed Central. (2019). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Int J Environ Res Public Health. 16(20): 3996. Retrieved from [Link]

-

PubMed. (1990). Chronic toxicity of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in mice. Tohoku J Exp Med. 160(2):97-107. Retrieved from [Link]

-

PubMed. (1993). A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP. Br J Ind Med. 50(4):340-8. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. MCPB - Wikipedia [en.wikipedia.org]

- 4. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. MCPB-methyl ester | CAS 57153-18-1 | LGC Standards [lgcstandards.com]

- 7. This compound (CAS 57153-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]

- 9. MCPB-ethyl | C13H17ClO3 | CID 25286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 10443-70-6: MCPB ethyl | CymitQuimica [cymitquimica.com]

- 11. Chronic toxicity of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-mutagenic activity of phenoxyherbicides MCPA- and MCPB-ethylester in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MCPB and its Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chloro-2-methylphenoxy)butanoic acid, commonly known as MCPB, is a selective, systemic phenoxybutyric acid herbicide.[1][2][3] It is primarily used for the post-emergence control of broadleaf annual and perennial weeds in various agricultural settings, particularly in pea crops before they flower.[1][2] MCPB and its derivatives, such as its methyl and ethyl esters, function as synthetic auxins, disrupting plant growth processes and leading to the eventual death of susceptible weed species.[3][4] This guide provides a comprehensive technical overview of MCPB and its methyl ester, covering their chemical properties, synthesis, mechanism of action, applications, and analytical methodologies.

Chemical and Physical Properties

MCPB is a monocarboxylic acid and an aromatic ether.[1] Its chemical structure consists of a butyric acid molecule substituted with a 2-methyl-4-chlorophenoxy group at the 4-position.[1] The methyl ester of MCPB, methyl 4-(4-chloro-2-methylphenoxy)butyrate, is a derivative where the carboxylic acid group is esterified.[5][6]

A summary of the key chemical and physical properties of MCPB and its methyl ester is presented in the table below.

| Property | MCPB | MCPB Methyl Ester |

| IUPAC Name | 4-(4-chloro-2-methylphenoxy)butanoic acid | methyl 4-(4-chloro-2-methylphenoxy)butanoate |

| CAS Number | 94-81-5 | 57153-18-1 |

| Molecular Formula | C11H13ClO3 | C12H15ClO3 |

| Molecular Weight | 228.67 g/mol | 242.70 g/mol |

| Appearance | White powder | - |

| Water Solubility | 48 mg/L at 25 °C | - |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, ethanol, and toluene; slightly soluble in carbon tetrachloride and benzene; very low solubility in hexane.[1] | Higher solubility in organic solvents compared to water.[4] |

Synthesis

MCPB Synthesis

The industrial synthesis of MCPB typically involves a multi-step process.[3] The initial step is the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol.[3] This intermediate is then reacted with a butanoic acid precursor, such as 1,4-dibromobutane or a lactone, in an etherification reaction.[3][7] This reaction is generally base-catalyzed and requires controlled heating to ensure the desired substitution pattern and minimize the formation of byproducts.[3] The crude MCPB is subsequently purified using techniques like solvent extraction and crystallization.[3]

An alternative method involves the chlorination of 2-methylphenoxyalkanoic acid in an aqueous medium using a water-compatible chlorinating agent in the presence of a specific catalyst.[7] This process is highlighted for its high yield and selectivity for chlorination at the 4-position of the phenoxy ring.[7]

This compound Synthesis

The synthesis of this compound can be achieved through the esterification of MCPB with methanol. This reaction is typically carried out in the presence of an acid catalyst. For analytical purposes, derivatization of MCPB to its methyl ester is often performed using diazomethane prior to gas chromatography analysis.[8][9]

Mechanism of Action

MCPB is a pro-herbicide, meaning it is converted into a more active form within the target plant.[10] The primary mechanism of action involves its conversion to MCPA (2-methyl-4-chlorophenoxyacetic acid) through a process called β-oxidation.[10] This metabolic process, which typically removes two-carbon units at a time, is common in the degradation of fatty acids in plants.[10][11]

Caption: Metabolic activation of MCPB in susceptible plants.

MCPA is a potent synthetic auxin that disrupts the hormonal balance and protein synthesis in plants, leading to uncontrolled growth and ultimately, death.[1][3] The selective nature of MCPB is attributed to the differential ability of crops and weeds to carry out this β-oxidation. Tolerant plants, such as peas, have a limited capacity to convert MCPB to MCPA, thus avoiding the herbicidal effects.[12] Conversely, many broadleaf weeds readily metabolize MCPB to the phytotoxic MCPA.[12]

Applications

MCPB is registered for use as a selective, post-emergence herbicide for the control of a wide range of broadleaf annual and perennial weeds.[1][2] Its primary application is in pea crops before the flowering stage.[1][2] It is also used in newly sown pastures and clover seed crops.[3] Some of the common weeds controlled by MCPB include Canadian thistle, buttercup, mustard, ragweed, and smartweed.[1][2]

Analytical Methodologies

Various analytical methods have been developed for the detection and quantification of MCPB and its metabolites in different matrices, including crops, soil, and water.

Sample Preparation and Extraction

For the analysis of MCPB in complex matrices like peas, a common approach involves liquid-liquid partitioning for initial extraction.[8][9] Solid-phase extraction (SPE) is another technique employed to concentrate and purify the analyte from water samples.[2][13]

Derivatization

Due to the high polarity and low volatility of MCPB and its primary metabolite MCPA, derivatization is often necessary for gas chromatography (GC) analysis.[9] Esterification to form more volatile derivatives, such as methyl esters using diazomethane, is a widely used technique.[8][9]

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and selective method for the determination of MCPB and MCPA residues.[8][9] High-performance liquid chromatography (HPLC) is another valuable tool.[13] An HPLC method coupled with chemiluminescence (CL) detection has been developed for the sensitive determination of MCPB in water samples.[13] This method involves post-column photodegradation of MCPB, and the resulting photoproducts generate a chemiluminescent signal upon reaction with ferricyanide in a basic medium.[13]

Caption: General analytical workflow for MCPB determination.

A validated GC/MS method for MCPB and MCPA in peas reported a limit of quantitation of 0.01 ppm and a limit of detection of 0.0045 ppm.[8][14]

Toxicity and Environmental Fate

Toxicity

MCPB exhibits low to moderate acute toxicity.[1][2] The primary target organs for toxicity are the kidney and liver.[1][2][10] Studies in rats have shown that MCPB and its primary metabolite, MCPA, are rapidly absorbed and eliminated, primarily in the urine, with no significant bioaccumulation.[10] MCPB is not considered to be carcinogenic to humans.[10] While there is no evidence of neurotoxicity from MCPB itself, some neurotoxic effects have been observed in studies with MCPA.[10]

Environmental Fate

MCPB is not considered to be volatile or persistent in the environment, and it is unlikely to bioconcentrate.[2] In soil, MCPB is expected to have moderate mobility.[15] However, due to its relatively rapid degradation, it is not likely to leach significantly into groundwater.[15] The breakdown of MCPB in the environment can occur through microbial and chemical processes.[15]

Conclusion

MCPB remains a valuable tool in agriculture for the selective control of broadleaf weeds. Its efficacy is rooted in its conversion to the potent herbicide MCPA within susceptible plant species. Understanding the chemical properties, synthesis, and mechanism of action of MCPB and its methyl ester is crucial for its effective and safe use. Furthermore, robust analytical methodologies are essential for monitoring its residues in food and the environment, ensuring compliance with regulatory standards and safeguarding human and environmental health. Continued research into the environmental fate and potential toxicological effects of MCPB and its metabolites is important for a comprehensive risk assessment and the development of sustainable agricultural practices.

References

- Nufarm MCPB-400 Selective Herbicide NRA Approval No 31774/0300 - HerbiGuide. (n.d.).

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. (n.d.).

- MCPB. Revised Draft Human Health Risk Assessment (DRA) in Support of Registration Review - Regulations.gov. (2020, May 15).

- MCPB 400 Version: 26 February 2024 Page 1 - Nufarm. (2024, February 26).

- MCPB - Wikipedia. (n.d.).

- Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas - J-Stage. (n.d.).

- Food Safety Commission of Japan Risk Assessment Report MCPB. (n.d.).

- Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas - J-Stage. (n.d.).

- MCPB (Ref: MB 3046) - AERU - University of Hertfordshire. (n.d.).

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718) - ContaminantDB. (n.d.).

- CAS 10443-70-6: MCPB ethyl - CymitQuimica. (n.d.).

- Selective and Sensitive Chemiluminescence Determination of MCPB: Flow Injection and Liquid Chromatography - Universidad Politécnica de Valencia - Panorama UPV. (2024, October 31).

- Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas - J-Stage. (n.d.).

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4).

- MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. (n.d.).

- Factors influencing the herbicidal efficiency of MCPA and MCPB in three species of microalgae - ResearchGate. (2025, August 9).

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)- - the NIST WebBook. (n.d.).

- MCPB data sheet - Compendium of Pesticide Common Names. (n.d.).

- Mitochondrial and peroxisomal beta-oxidation capacities of organs from a non-oilseed plant. (n.d.).

- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (n.d.).

- Co-mutagenic Activity of Phenoxyherbicides MCPA- And MCPB-ethylester in the Ames Assay - PubMed. (1990, February).

- Nufarm MCPB 400 - Nufarm New Zealand. (n.d.).

- HARMFUL • ECOTOXIC - Pest Genie. (n.d.).

- COMMISSION OF THE EUROPEAN COMMUNITIES 7028/VI/95 rev.3 ___ 22/7/97 Directorate General for Agriculture VI B II-1 APPENDIX A MET. (1997, July 22).

- meta-Chloroperoxybenzoic acid - Wikipedia. (n.d.).

- MCPB-methyl ester | CAS 57153-18-1 | SCBT - Santa Cruz Biotechnology. (n.d.).

- This compound CAS 57153-18-1 - Benchchem. (n.d.).

- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. (n.d.).

- Beta-oxidation in fatty acid degradation and beyond - PubMed. (n.d.).

- 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. (2023, June 12).

- Environmental Fate of Mancozeb. (2000, October 25).

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester - LookChem. (n.d.).

- Ioxynil - Wikipedia. (n.d.).